molecular formula C21H18N2O2S B10756404 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole

4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole

Cat. No.: B10756404
M. Wt: 362.4 g/mol
InChI Key: XBMULXNXJLWLLD-UHFFFAOYSA-N
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Description

4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with two 4-methoxyphenyl groups and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole typically involves a multi-step process. One common method involves the condensation of 4,4’-dimethoxybenzil with thiophene-2-carboxaldehyde and ammonium acetate under microwave irradiation. This method is advantageous due to its shorter reaction times and higher yields compared to traditional heating methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole is unique due to the presence of both the thiophene and imidazole rings, which confer distinct electronic and structural properties. These features make it particularly suitable for applications in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole

InChI

InChI=1S/C21H18N2O2S/c1-24-16-9-5-14(6-10-16)19-20(15-7-11-17(25-2)12-8-15)23-21(22-19)18-4-3-13-26-18/h3-13H,1-2H3,(H,22,23)

InChI Key

XBMULXNXJLWLLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CS3)C4=CC=C(C=C4)OC

Origin of Product

United States

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